(1RS,2RS)-2-Pyrimidin-5-YL-cyclopropanecarboxylic acid ethyl ester
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Overview
Description
(1RS,2RS)-2-Pyrimidin-5-YL-cyclopropanecarboxylic acid ethyl ester is a chemical compound that features a pyrimidine ring attached to a cyclopropane carboxylic acid ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1RS,2RS)-2-Pyrimidin-5-YL-cyclopropanecarboxylic acid ethyl ester typically involves the cyclopropanation of pyrimidine derivatives. One common method includes the reaction of pyrimidine with ethyl diazoacetate in the presence of a catalyst such as rhodium or copper complexes. The reaction conditions often require a controlled temperature and inert atmosphere to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
(1RS,2RS)-2-Pyrimidin-5-YL-cyclopropanecarboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
(1RS,2RS)-2-Pyrimidin-5-YL-cyclopropanecarboxylic acid ethyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (1RS,2RS)-2-Pyrimidin-5-YL-cyclopropanecarboxylic acid ethyl ester involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- (1RS,2RS)-2-(6-Methylpyridin-3-yl)-cyclopropanecarboxylic acid ethyl ester
- (1RS,2RS)-2-(Dimethylamino)-1-phenylcyclohex-3-enecarboxylate
Uniqueness
(1RS,2RS)-2-Pyrimidin-5-YL-cyclopropanecarboxylic acid ethyl ester is unique due to its combination of a pyrimidine ring and a cyclopropane carboxylic acid ester. This structural feature imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .
Properties
Molecular Formula |
C10H12N2O2 |
---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
ethyl (1S,2S)-2-pyrimidin-5-ylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C10H12N2O2/c1-2-14-10(13)9-3-8(9)7-4-11-6-12-5-7/h4-6,8-9H,2-3H2,1H3/t8-,9+/m1/s1 |
InChI Key |
BZGIPLXJMCAOAB-BDAKNGLRSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1C[C@@H]1C2=CN=CN=C2 |
Canonical SMILES |
CCOC(=O)C1CC1C2=CN=CN=C2 |
Origin of Product |
United States |
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